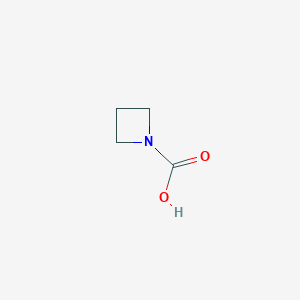
2-methoxy-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metoxi-7H-purina es un compuesto orgánico aromático heterocíclico que pertenece a la familia de las purinas. Las purinas son componentes esenciales de los ácidos nucleicos, como el ácido desoxirribonucleico y el ácido ribonucleico, y desempeñan un papel crucial en varios procesos biológicos. El grupo metoxi en la posición 2 del anillo de purina confiere propiedades químicas y biológicas únicas a este compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-metoxi-7H-purina normalmente implica la introducción de un grupo metoxi al anillo de purina. Un método común es la reacción de sustitución nucleófila de 2-cloropurina con metanol en presencia de una base, como metóxido de sodio. La reacción se lleva a cabo en condiciones suaves, normalmente a temperatura ambiente, y produce 2-metoxi-7H-purina como producto principal.
Métodos de producción industrial
La producción industrial de 2-metoxi-7H-purina se puede lograr mediante una ruta sintética similar, con optimización para la producción a gran escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener 2-metoxi-7H-purina de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-metoxi-7H-purina sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un grupo hidroxilo, lo que da como resultado la formación de 2-hidroxi-7H-purina.
Reducción: La reducción del anillo de purina puede conducir a la formación de derivados de dihidropurina.
Sustitución: El grupo metoxi se puede sustituir por otros nucleófilos, como aminas o tioles, para formar los derivados correspondientes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. La reacción se lleva a cabo típicamente en un disolvente acuoso u orgánico a temperaturas elevadas.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio en condiciones suaves para lograr la reducción.
Sustitución: Las reacciones de sustitución nucleófila se llevan a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, en un disolvente adecuado.
Productos principales
Oxidación: 2-hidroxi-7H-purina
Reducción: Derivados de dihidropurina
Sustitución: Varios derivados de purina sustituidos, dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
2-metoxi-7H-purina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de purina más complejos y como reactivo en síntesis orgánica.
Biología: Se estudia por su posible papel en la modulación de procesos biológicos, como la inhibición enzimática y la unión a receptores.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, que incluyen actividades antivirales, anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de productos farmacéuticos, agroquímicos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 2-metoxi-7H-purina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo metoxi puede aumentar la afinidad de unión y la selectividad del compuesto para estos objetivos. Por ejemplo, 2-metoxi-7H-purina puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, modulando así las vías bioquímicas y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
2-hidroxi-7H-purina: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metoxi.
2-amino-7H-purina: Contiene un grupo amino en la posición 2.
2-tio-7H-purina: Contiene un grupo tiol en la posición 2.
Unicidad
2-metoxi-7H-purina es única debido a la presencia del grupo metoxi, que confiere propiedades químicas y biológicas distintas. El grupo metoxi puede influir en la solubilidad, reactividad e interacciones de unión del compuesto con objetivos moleculares, convirtiéndolo en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
37432-20-5 |
|---|---|
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
2-methoxy-7H-purine |
InChI |
InChI=1S/C6H6N4O/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10) |
Clave InChI |
HKCXKNGHGLCFHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C2C(=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)




![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)
![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)
